Diclofenac-d4
Overview
Description
Diclofenac-d4 is a deuterated form of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammatory diseases. The deuterium atoms in this compound replace four hydrogen atoms in the diclofenac molecule, making it useful as an internal standard in mass spectrometry for the quantification of diclofenac .
Mechanism of Action
Target of Action
Diclofenac-d4, like its parent compound diclofenac, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation and pain signaling .
Mode of Action
This compound exerts its action by inhibiting the activity of COX-1 and COX-2 enzymes , thereby disrupting the synthesis of prostaglandins . This inhibition results in a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, diclofenac is rapidly and completely absorbed . It binds extensively to plasma albumin, and its distribution in the body is influenced by this binding . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the signaling for inflammation and pain . At the cellular level, exposure to diclofenac can lead to changes such as a decrease in the zeta-potential and an increase in cell wall hydrophobicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the absorption and hence the bioavailability of diclofenac . Additionally, the presence of certain substances in the water, such as bicarbonates and nitrates, can affect the degradation of diclofenac . It’s also worth noting that diclofenac is considered an environmental pollutant due to its presence in various environmental matrices and its potential negative impacts on ecosystems .
Biochemical Analysis
Biochemical Properties
Diclofenac-d4, like its parent compound diclofenac, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The interaction of this compound with these enzymes is a crucial aspect of its biochemical activity.
Cellular Effects
This compound can influence cell function in several ways. It has been shown to inhibit the release of arachidonic acid in isolated rat peritoneal neutrophils and macrophages . Additionally, diclofenac and its analogs have been found to induce cellular toxicity by increasing the production of reactive oxygen species (ROS) and impairing autophagic flux .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of COX enzymes . By inhibiting these enzymes, this compound disrupts the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . It’s also an active metabolite of diclofenac methyl ester and diclofenac amide .
Temporal Effects in Laboratory Settings
It is known that diclofenac, the parent compound, has a short half-life and undergoes extensive first-pass metabolism
Dosage Effects in Animal Models
Studies on diclofenac have shown that it can inhibit carrageenan-induced paw edema in rats
Metabolic Pathways
This compound is involved in similar metabolic pathways as diclofenac. Diclofenac is metabolized mainly by hydroxylation and glucuronidation . The main hydroxylation product is 4-hydroxydiclofenac, which is generated by CYP2C9 . It’s likely that this compound follows a similar metabolic pathway.
Transport and Distribution
It is known that diclofenac, the parent compound, is widely distributed in the body and can penetrate into synovial fluid
Subcellular Localization
It is known that diclofenac, the parent compound, can interact with various ion channels , suggesting that it may localize to the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-d4 involves several steps, including iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . The process begins with the iodination of a precursor compound, followed by esterification to introduce the deuterium atoms. The Sonogashira cross-coupling reaction is then used to form the carbon-carbon bonds, and the final steps involve oxidation and saponification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Diclofenac-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Photocatalytic oxidation using titanium dioxide (TiO2) under UV-A light.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under various conditions, often involving halogenated reagents.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, such as 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid .
Scientific Research Applications
Diclofenac-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some key applications include:
Comparison with Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID that also inhibits COX enzymes but has a longer half-life compared to diclofenac.
Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness of Diclofenac-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of diclofenac is critical .
Properties
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-SCFZSLNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512155 | |
Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153466-65-0 | |
Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Diclofenac-d4 used in the analysis of Diclofenac in postmortem samples?
A1: this compound is a deuterated form of Diclofenac, meaning it has a very similar chemical structure but with a slightly higher molecular weight due to the presence of four deuterium atoms instead of four hydrogen atoms. This makes it ideal as an internal standard in analytical techniques like mass spectrometry.
- Improved Accuracy: By adding a known amount of this compound to the postmortem sample, researchers can account for any potential loss of Diclofenac during preparation and analysis. This allows for a more accurate quantification of Diclofenac in the sample [].
Q2: How does the use of this compound contribute to the validation of the analytical method described in the research?
A2: The research paper [] highlights several validation parameters that are crucial for ensuring the reliability and accuracy of the analytical method used to quantify Diclofenac in postmortem samples. The use of this compound as an internal standard directly contributes to achieving these parameters:
- Recovery: The recovery rate, which indicates how efficiently the analyte (Diclofenac) is extracted from the sample, is also enhanced by using this compound. By comparing the ratio of extracted Diclofenac to this compound, researchers can determine the extraction efficiency and correct for any losses, leading to more reliable recovery values [].
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